Boc-4-aminooxanilic acid

Description

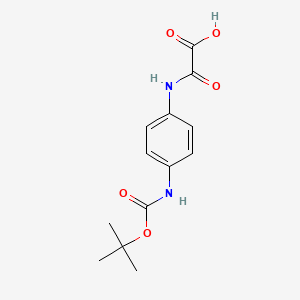

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-13(2,3)20-12(19)15-9-6-4-8(5-7-9)14-10(16)11(17)18/h4-7H,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABHBMHRTNUBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146451 | |

| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-18-7 | |

| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 4 Aminooxanilic Acid and Precursors

Strategic Considerations for Amino and Carboxyl Protection in Oxanilic Acid Systems

In the synthesis of complex organic molecules with multiple functional groups, protecting groups are essential tools to temporarily mask a reactive site, allowing a chemical transformation to be carried out selectively at another position. organic-chemistry.org The structure of 4-aminooxanilic acid contains two key functional groups: a nucleophilic primary amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Without protection, the amine could interfere with reactions intended for the carboxyl group, and the acidic proton of the carboxyl group could interfere with base-catalyzed reactions. slideshare.net

A critical concept in such syntheses is the use of an "orthogonal protecting group strategy". organic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of another by using specific, non-interfering reaction conditions. organic-chemistry.org For a molecule like 4-aminooxanilic acid, a common strategy would involve:

Amino Group Protection: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine. wikipedia.org It forms a carbamate (B1207046) that is stable to most bases and nucleophiles but can be easily removed under moderately acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.orgwikipedia.org

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. libretexts.org Methyl esters can be removed by base-catalyzed hydrolysis (saponification), while benzyl esters are conveniently cleaved by hydrogenolysis, conditions to which the Boc group is stable. libretexts.org

This orthogonal approach ensures that either the protected amine or the protected carboxylic acid can be selectively deprotected for subsequent reactions without affecting the other part of the molecule. organic-chemistry.org

Approaches for the Synthesis of the Oxanilic Acid Moiety

The core oxanilic acid structure, characterized by an N-aryloxamic acid, is fundamental to the target molecule. researchgate.net Oxanilic acids are a class of compounds that have been explored for various applications, including as potential antiallergic agents. nih.gov The synthesis of this moiety is generally achieved through the acylation of an aromatic amine with a derivative of oxalic acid.

A common and convenient laboratory method involves the reaction of an appropriately substituted aniline (B41778) with an activated oxalic acid species like ethyl oxalyl chloride or diethyl oxalate. researchgate.net For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have been prepared by condensing aminothiazoles with ethyloxalyl chloride. researchgate.net A more modern approach employs solid-phase synthesis, where oxalic acid can be used as a linker to a resin (e.g., Wang resin). The resin-bound acid is activated, often as an acid chloride, and then reacted with an arylamine to yield the resin-bound oxanilic acid. researchgate.net This product can then be cleaved from the resin, a technique particularly useful for creating libraries of related compounds as it simplifies purification. researchgate.net

Regioselective N-tert-Butyloxycarbonylation of Amino Precursors

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the amino precursor is a critical step. This reaction must be regioselective, targeting the amine function without reacting with other parts of the molecule.

The most widely used reagent for this transformation is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) or Boc₂O. wikipedia.org This reagent reacts with amines to form stable N-tert-butoxycarbonyl (Boc) derivatives. wikipedia.org The protection can be carried out under a variety of conditions:

Anhydrous Conditions: Traditionally, the reaction is performed in an anhydrous organic solvent like acetonitrile (B52724) or dichloromethane (B109758). wikipedia.orgsemanticscholar.org These reactions often require the presence of a base to deprotonate the amine, increasing its nucleophilicity. wikipedia.org

Aqueous Conditions: More recently, environmentally benign methods have been developed that utilize water as the solvent. organic-chemistry.orgnih.gov Remarkably, the N-tert-butyloxycarbonylation of amines can proceed efficiently in water, often without the need for any acid or base catalyst. organic-chemistry.orgnih.gov This catalyst-free method in water is highly chemoselective, yielding the desired N-Boc derivative without the formation of common side products like isocyanates or ureas. organic-chemistry.org This approach is effective for a wide range of amines, including amino alcohols and amino acid esters, and aligns with the principles of green chemistry. organic-chemistry.orgconsensus.app

To improve reaction rates and yields, various catalysts and bases are often employed. Their role is typically to either increase the nucleophilicity of the amine or to activate the Boc anhydride.

Bases: In anhydrous conditions, bases are common. Simple bases like sodium bicarbonate, triethylamine (B128534) (Et₃N), or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used. wikipedia.orgsci-hub.se However, some of these, like DMAP, are highly toxic. sci-hub.se

Lewis Acid Catalysts: A range of Lewis acids have been shown to effectively catalyze the N-Boc protection. sci-hub.se These catalysts, which include species like yttria-zirconia, CuI nanoparticles, and perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), are thought to function by activating a carbonyl group of the Boc anhydride, making it more electrophilic and susceptible to attack by the amine. semanticscholar.orgniscpr.res.in Heterogeneous catalysts like yttria-zirconia are particularly advantageous as they can be easily filtered off and recycled. semanticscholar.org

Chemoselectivity: A key challenge is achieving chemoselectivity, especially in molecules with multiple reactive sites. For example, in amino alcohols, it is crucial to achieve N-protection without O-protection or the formation of oxazolidinone side products. organic-chemistry.orgorganic-chemistry.org Many modern protocols, especially catalyst-free aqueous methods, demonstrate excellent chemoselectivity. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The following table summarizes a selection of catalytic systems used for N-Boc protection.

| Catalyst/Base | Substrate Example | Solvent | Conditions | Yield | Key Findings & Reference |

| None (Catalyst-Free) | Aniline | Water | Room Temp, 10 min | 98% | Highly efficient and chemoselective green method. organic-chemistry.org |

| None (Catalyst-Free) | Aniline | None | Room Temp, 5 min | 98% | Solvent-free protocol with excellent yields and short reaction times. sci-hub.se |

| CuI-NPs (10 mol%) | Aniline | None (Grinding) | Room Temp, 5 min | 92% | A simple, fast, solvent-free mechanochemical approach with a recyclable catalyst. niscpr.res.in |

| Yttria-Zirconia (20 wt%) | Benzylamine | Acetonitrile | Room Temp, 0.5 h | 95% | Heterogeneous Lewis acid catalyst that is efficient and recyclable. semanticscholar.org |

| HClO₄–SiO₂ | Various Amines | None | Room Temp | Excellent | Inexpensive, reusable, and highly efficient catalyst for solvent-free protection. organic-chemistry.org |

| DMAP | Various Amines | Acetonitrile | N/A | High | A common base, but its toxicity is a drawback. wikipedia.orgsci-hub.se |

This table presents a selection of findings and is not exhaustive.

Achieving high yield and purity requires the careful optimization of several reaction parameters.

Stoichiometry: The molar ratio of the amine to Boc₂O is crucial. Typically, a slight excess of Boc anhydride (e.g., 1.1 to 1.2 equivalents) is used to ensure complete conversion of the amine.

Temperature: Many modern protocols for N-Boc protection are efficient at room temperature, which is advantageous for preventing side reactions and protecting thermally sensitive functional groups. sci-hub.seniscpr.res.in In some cases, particularly with less reactive amines, gentle heating may be required to drive the reaction to completion. semanticscholar.org

Solvent: The choice of solvent can significantly impact the reaction. While traditional organic solvents are effective, the development of catalyst-free methods in water and solvent-free protocols offers greener and often more efficient alternatives. organic-chemistry.orgsci-hub.se

Reaction Time: Reaction times can vary from a few minutes to several hours, depending on the substrate's reactivity and the conditions used. semanticscholar.orgniscpr.res.in Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is standard practice to determine the point of completion. semanticscholar.org

Convergent and Linear Synthesis Strategies

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential fashion. wikipedia.org For Boc-4-aminooxanilic acid, a plausible linear route would be:

Start with a precursor like 4-aminobenzoic acid.

Convert it to 4-aminooxanilic acid.

Fragment A Synthesis: Prepare N-Boc-4-aminophenyl precursor, for example, 4-(tert-butoxycarbonylamino)aniline.

Fragment B Synthesis: Prepare an activated oxalic acid derivative, such as ethyl oxalyl chloride.

Coupling: React Fragment A and Fragment B to form the ethyl ester of this compound, followed by hydrolysis of the ester to yield the final product.

Chemical Reactivity and Transformational Pathways of Boc 4 Aminooxanilic Acid

Deprotection Chemistry of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgorganic-chemistry.org

The deprotection of the Boc group from Boc-4-aminooxanilic acid is predicated on its acid-lability. acsgcipr.org The cleavage process is typically initiated by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgfishersci.co.uk The mechanism proceeds through several distinct steps:

Protonation: The first step involves the protonation of the carbonyl oxygen of the Boc group by the acid. chemistrysteps.commasterorganicchemistry.com This is the favored site of protonation because the resulting positive charge is resonance-stabilized.

Formation of a tert-Butyl Cation: The protonated intermediate is unstable and fragments. masterorganicchemistry.com This fragmentation involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation), isobutylene (B52900), and a carbamic acid intermediate. wikipedia.orgchemistrysteps.comjkchemical.com The stability of the tert-butyl cation is a key thermodynamic driver for this cleavage. chemistrysteps.com

Decarboxylation: The resulting carbamic acid is highly unstable and rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free amine, 4-aminooxanilic acid, as its corresponding salt. chemistrysteps.commasterorganicchemistry.com The evolution of CO2 gas is a characteristic feature of this deprotection reaction. chemistrysteps.com

The efficiency of Boc deprotection and the minimization of side reactions are heavily influenced by the choice of acid and the use of scavengers.

Acid Strength: Strong acids are required for efficient cleavage of the Boc group. wikipedia.org Commonly used acids include trifluoroacetic acid (TFA), often in a mixture with dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in solvents like dioxane or methanol. wikipedia.orgpeptide.comcommonorganicchemistry.com The rate of the deprotection reaction can exhibit a second-order dependence on the concentration of the acid, as demonstrated in studies with HCl. acs.org While strong acids ensure complete and rapid removal, using large molar excesses should be avoided where possible to maintain greener chemistry principles. acsgcipr.org Milder acidic conditions can also be employed, but may require higher temperatures or longer reaction times. semanticscholar.orgrsc.org

Scavengers: A significant complication during acid-mediated Boc deprotection is the generation of the electrophilic tert-butyl cation. acsgcipr.orgwikipedia.org This cation can react with nucleophilic residues on the substrate or other molecules in the reaction mixture, leading to unwanted alkylation by-products. acsgcipr.orgnih.gov To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation. wikipedia.orgpeptide.com Common scavengers include anisole, thioanisole (B89551), thiophenol, and trialkylsilanes like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS). wikipedia.orgnih.govresearchgate.net These scavengers are electron-rich and readily react with the tert-butyl cation, preventing it from alkylating the desired product. nih.govsigmaaldrich.com The choice of scavenger is crucial; for instance, thioanisole should be avoided if the peptide contains tryptophan, as its cation adducts can alkylate the indole (B1671886) ring. sigmaaldrich.com

| Reagent Type | Examples | Purpose in Boc Deprotection | Citations |

| Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Methane sulfonic acid | To catalyze the cleavage of the Boc group. | wikipedia.orgpeptide.comacs.org |

| Scavengers | Anisole, Thioanisole, Thiophenol, Triethylsilane (TES), Triisopropylsilane (TIS), Dithioethane (DTE) | To trap the tert-butyl cation intermediate and prevent side reactions like alkylation. | wikipedia.orgpeptide.comnih.govresearchgate.net |

In multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct, non-interfering conditions. organic-chemistry.org The Boc group is a key component of such strategies due to its unique acid lability.

The Boc group on this compound can be selectively removed in the presence of base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc) or groups removable by hydrogenolysis, such as the Carbobenzyloxy (Cbz or Z) group. organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.com For example, treating a molecule containing both Boc- and Fmoc-protected amines with an acid like TFA will cleave the Boc group, leaving the Fmoc group untouched. organic-chemistry.org The Fmoc group can later be removed using a base, such as piperidine (B6355638). masterorganicchemistry.com Similarly, the Cbz group is stable to the acidic conditions used for Boc removal and is typically cleaved using catalytic hydrogenation (e.g., H2 over Pd/C). masterorganicchemistry.com This orthogonal relationship allows for precise, stepwise elaboration of complex molecules. arkat-usa.orgsigmaaldrich.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? | Citations |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | - | wikipedia.orgfishersci.co.uk |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Yes | organic-chemistry.orgmasterorganicchemistry.com |

| Carbobenzyloxy | Cbz, Z | Catalytic Hydrogenolysis (H2/Pd-C) | Yes | masterorganicchemistry.com |

| Benzyl (B1604629) | Bn | Catalytic Hydrogenolysis (H2/Pd-C) | Yes | fishersci.co.uk |

| Dde / ivDde | Dde / ivDde | Hydrazine | Yes | sigmaaldrich.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Boc-4-aminooxanilic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy of this compound would reveal characteristic signals for the protons in the molecule. The tert-butoxycarbonyl (Boc) protecting group would exhibit a singlet for its nine equivalent methyl protons, typically appearing in the upfield region of the spectrum around 1.4 ppm. rsc.org The protons on the aromatic ring would appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-H proton of the amide and the carboxylic acid proton would also produce distinct signals, though their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. The carbonyl carbons of the Boc group and the oxanilic acid moiety would resonate at low field, typically between 150 and 175 ppm. mdpi.comresearchgate.net The quaternary carbon of the tert-butyl group is also a characteristic signal, as are the signals for the aromatic carbons. The chemical shifts of the carbonyl carbons in N-Boc protected amino acids can be influenced by solvent polarity and intramolecular hydrogen bonding. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28 |

| Boc Quaternary C | - | ~80 |

| Aromatic CH | ~7.0-8.0 (m, 4H) | ~118-140 |

| Amide NH | Variable | - |

| Carboxylic Acid OH | Variable | - |

| Carbonyl (Boc) | - | ~155 |

| Carbonyl (Amide) | - | ~160 |

| Carbonyl (Acid) | - | ~165 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy of this compound would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. The N-H stretch of the amide would appear around 3300 cm⁻¹. Strong carbonyl (C=O) stretching bands would be observed around 1700 cm⁻¹ for the Boc group and the carboxylic acid, and a slightly lower frequency for the amide carbonyl (Amide I band).

Raman spectroscopy , being complementary to FT-IR, is particularly useful for observing non-polar bonds. The symmetric vibrations of the aromatic ring would be expected to produce strong Raman signals.

Table 2: Key FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amide | N-H Stretch | ~3300 |

| Boc/Carboxylic Acid | C=O Stretch | ~1700-1750 |

| Amide | C=O Stretch (Amide I) | ~1650-1680 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive method for purity assessment.

For a non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) would be the method of choice. The mass spectrum would show the molecular ion peak, [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. A characteristic fragmentation pattern for Boc-protected compounds is the loss of the Boc group or components thereof, such as isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). nih.gov

Chromatographic Methods (HPLC, UPLC, SFC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating enantiomers if the compound is chiral.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acid modifier (like trifluoroacetic acid), would be suitable for this compound. oiv.int The purity is determined by the relative area of the main peak in the chromatogram.

For the determination of enantiomeric excess , chiral HPLC is employed. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral compound. sigmaaldrich.com For acidic compounds like this compound, CSPs based on macrocyclic glycopeptides are often effective. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) is an alternative technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com SFC can offer faster separations and is also well-suited for chiral separations. shimadzu.com The use of derivatization tags can sometimes be employed to improve the detection of organic acids in SFC-MS. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov These calculations are central to predicting a molecule's stability, reactivity, and various spectroscopic properties. nih.govnrel.gov For Boc-4-aminooxanilic acid, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical reactions.

Detailed research findings from DFT studies on related substituted anilines have shown that electronic descriptors are crucial for predicting metabolic pathways, such as the formation of oxanilic acids. nih.gov Key parameters derived from DFT calculations include:

Partial Atomic Charges: The calculated partial charge on the amine nitrogen is a significant predictor of N-acetylation, a common metabolic step. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (Egap) is an indicator of chemical stability. researchgate.net

Nucleophilic Susceptibility: For aniline (B41778) derivatives, the calculated nucleophilic susceptibility at the para-carbon of the aromatic ring is a key parameter in determining the likelihood of oxanilic acid formation. nih.gov Electron-withdrawing groups at this position increase this susceptibility. nih.gov

A typical output from a DFT analysis on this compound would provide the following types of data, which are essential for predicting its chemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using DFT with the B3LYP functional and 6-31G(d,p) basis set.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability; potential for oxidation. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.6 eV | Reflects chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 4.5 D | Measures overall polarity, influencing solubility and intermolecular interactions. |

| Partial Charge on Amine N | -0.45 e | Influences hydrogen bonding and susceptibility to electrophilic attack. nih.gov |

| Nucleophilic Susceptibility (C4) | High | Suggests the aromatic ring is activated for certain metabolic transformations. nih.gov |

These quantum chemical calculations provide a foundational understanding of the molecule's electronic landscape, which is essential for interpreting its reactivity and interactions. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insight into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.comunimi.it An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion and conformational changes. mdpi.com

For this compound, MD simulations can reveal:

Conformational Preferences: The molecule possesses several rotatable bonds, particularly in the Boc-protecting group and the oxanilic acid side chain. MD simulations can explore the potential energy surface to identify low-energy, stable conformations. nih.govnih.gov The flexibility of the peptide backbone in similar molecules has been shown to be significant and solvent-dependent. nih.gov

Intermolecular Interactions: By simulating the molecule in a solvent (like water), MD can detail the formation and dynamics of hydrogen bonds and other non-covalent interactions. mdpi.commdpi.com The amide and carboxylic acid groups of the oxanilic acid moiety are prime sites for hydrogen bonding, which governs solubility and interactions with biological targets. rsc.orgmdpi.com

Analysis of an MD trajectory would focus on parameters like dihedral angles to describe conformation and radial distribution functions to characterize intermolecular interactions.

Table 2: Key Interaction and Conformational Parameters from a Hypothetical MD Simulation

| Parameter | Description | Significance |

| Dihedral Angle (τ1: C-N-C=O) | Rotation around the amide bond of the oxanilic acid group. | Determines the orientation of the carboxylic acid relative to the phenyl ring. |

| Dihedral Angle (τ2: O-C-N-H) | Rotation within the Boc (tert-butoxycarbonyl) group. | Influences the steric profile and potential intramolecular interactions. |

| Hydrogen Bond Analysis | Identifies donor-acceptor pairs (e.g., with water molecules or other solutes). | Crucial for understanding solvation, crystal packing, and receptor binding. mdpi.com |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of atoms for a particular frame. | Indicates the stability of the molecule's conformation over the simulation time. nih.gov |

These simulations bridge the gap between the static electronic picture and the dynamic reality of the molecule in a condensed phase, which is critical for predicting its physical and biological properties. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be employed to explore potential chemical reactions at a detailed mechanistic level. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome. nrel.gov

For this compound, this approach could be used to investigate reactions such as:

Metabolic Transformations: Building on studies of related anilines, computational methods can model the enzymatic or chemical oxidation that leads to the formation of oxanilic acids. nih.gov

Hydrolysis: The stability of the Boc protecting group and the amide bond can be assessed by calculating the energy barriers for their acid- or base-catalyzed hydrolysis. The Boc group is known to be cleaved under acidic conditions. organic-chemistry.org

The process involves locating the optimized geometries of reactants, products, and, crucially, the transition state structure for each elementary step. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

Table 3: Framework for In Silico Reaction Mechanism Investigation

| Step | Technique | Output | Purpose |

| 1. Reactant/Product Optimization | DFT Geometry Optimization | Minimum energy structures of reactants and products. | Defines the start and end points of the reaction coordinate. |

| 2. Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods. | First-order saddle point structure on the potential energy surface. | Identifies the highest energy point along the reaction pathway. |

| 3. Frequency Calculation | DFT Vibrational Analysis | Vibrational frequencies for all structures. | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). |

| 4. Activation Energy Calculation | Single-Point Energy Calculations | Energy difference between transition state and reactants (ΔG‡). | Predicts the kinetic feasibility and rate of the reaction. |

Such theoretical predictions provide invaluable hypotheses about chemical stability and metabolic fate before undertaking complex and costly laboratory experiments.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Computational chemistry is essential for generating the molecular descriptors that form the basis of these models. mdpi.com

A computational SAR study for this compound and its analogs would follow a well-defined process:

Dataset Assembly: A series of structurally related molecules with varying substituents would be defined.

Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated using computational methods. These can include electronic descriptors from DFT (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological indices. nih.govnih.gov

Model Generation: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to create an equation that links a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds. nih.gov

Studies on substituted anilines have successfully used this approach to create models that predict the propensity for N-acetylation and subsequent oxanilic acid formation based on calculated electronic properties. nih.gov

Table 4: Example of a Hypothetical QSAR Model for a Biological Activity Activity = c₀ + c₁ (Descriptor 1) + c₂ (Descriptor 2) + ...

| Descriptor | Type | Potential Influence on Activity |

| Partial Charge on Amine N | Electronic (from DFT) | May correlate with metabolic stability or hydrogen bonding potential at a target site. nih.gov |

| Molecular Refractivity | Physicochemical | Relates to molecular volume and polarizability, influencing binding interactions. nih.gov |

| LogP | Lipophilicity | Governs membrane permeability and access to the target site. |

| HOMO-LUMO Gap | Electronic (from DFT) | Could relate to the molecule's reactivity within a biological system. |

By identifying the key molecular properties that drive activity, these computational SAR models provide a rational basis for designing new, more potent, or selective compounds. nih.govmdpi.com

Applications As a Key Intermediate and Building Block in Complex Chemical Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into polypeptide chains on a solid support. bachem.comambiopharm.com The Boc (tert-butyloxycarbonyl) protection strategy, one of the earliest and still relevant approaches in SPPS, relies on the acid-labile nature of the Boc group to temporarily shield the α-amino group of amino acids during peptide chain elongation. americanpeptidesociety.orgpeptide.com

The Boc strategy for peptide synthesis was pioneered by R.B. Merrifield and remains a popular method. peptide.com In this methodology, the Boc group serves as a temporary protecting group for the N-terminal amino acid. peptide.compeptide.com It is removed by treatment with an acid, typically trifluoroacetic acid (TFA), which protonates the newly exposed amine terminus of the peptide. peptide.compeptide.com This protonated state is a key feature of Boc-SPPS. Following deprotection, the next Boc-protected amino acid is coupled to the growing peptide chain. peptide.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. bachem.com The Boc group is stable under the basic conditions that might be used for neutralization, as well as to many nucleophiles, which is advantageous during the coupling steps. organic-chemistry.org

The general cycle of Boc-SPPS can be summarized as follows:

Deprotection: Removal of the N-terminal Boc group with an acid like TFA. chempep.compeptide.com

Neutralization: The resulting protonated amine is neutralized to the free amine, often with a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. americanpeptidesociety.org

Washing: The resin is washed to remove excess reagents and byproducts. bachem.com

A significant challenge in SPPS is the synthesis of "difficult" sequences, which are often hydrophobic and prone to aggregation on the solid support. peptide.comamericanpeptidesociety.org This aggregation can hinder coupling reactions and lead to truncated or impure peptides. americanpeptidesociety.org Boc chemistry offers distinct advantages in mitigating these issues. peptide.comnih.gov

The acidic conditions used for Boc deprotection leave the N-terminal amine in a protonated state. peptide.compeptide.com This positive charge helps to disrupt the intermolecular hydrogen bonding that leads to aggregation. peptide.compeptide.com A key technique that leverages this is in situ neutralization. peptide.comnih.gov In this approach, the neutralization of the protonated amine and the coupling of the next activated amino acid occur simultaneously. nih.gov This ensures that the free amine is immediately available for coupling, minimizing the time it has to participate in aggregation. peptide.compeptide.com This "Rapid Boc chemistry," often employing pre-activation of the Boc-amino acid with reagents like HBTU or HATU, has proven effective for synthesizing challenging peptides. peptide.compeptide.comnih.gov

Another strategy involves the use of backbone-protecting groups like N-(2-hydroxybenzyl) (Hbz), which is stable to the repetitive TFA treatments in Boc-SPPS and can help to disrupt aggregation. ub.edu

While a powerful technique, Boc-SPPS is not without potential side reactions. The strong acidic conditions, particularly the final cleavage step with hydrogen fluoride (B91410) (HF), can lead to unwanted modifications of sensitive amino acids. chempep.com

Common side reactions and their mitigation strategies are detailed in the table below:

| Side Reaction | Description | Mitigation Strategies |

| Alkylation of Sensitive Residues | Carbocations generated during acid deprotection can alkylate susceptible amino acid side chains like methionine and tryptophan. | Use of "scavengers" such as anisole, thioanisole (B89551), or cresol (B1669610) in the cleavage cocktail to trap the carbocations. |

| Aspartimide Formation | Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-peptides. chempep.comiris-biotech.de | The protonated state of the N-terminus after Boc deprotection can reduce the propensity for this side reaction compared to Fmoc-SPPS. chempep.com Using bulky side-chain protecting groups for aspartic acid can also help. iris-biotech.de |

| Pyroglutamate Formation | N-terminal glutamine can cyclize to form pyroglutamic acid, especially in the presence of hot TFA-DMF. nih.gov | Avoiding prolonged exposure to heat and acidic conditions can minimize this reaction. |

| Chain Termination | Unwanted reactions can cap the growing peptide chain, preventing further elongation. This can occur due to reaction with excess coupling reagents like HBTU or acetylation from acetic acid impurities in Boc-amino acid preparations. nih.gov | Careful control of reagent stoichiometry and using high-purity reagents can prevent these termination events. nih.gov |

| Premature Peptide Loss from Resin | The benzyl (B1604629) ester linkage between the peptide and standard Merrifield resin can be partially cleaved by the repeated TFA deprotection steps, leading to loss of the peptide chain. chempep.com | Use of more acid-stable resins like PAM (phenylacetamidomethyl) resin can circumvent this issue. chempep.compeptide.com |

The other major strategy in SPPS is based on the fluorenylmethyloxycarbonyl (Fmoc) protecting group. americanpeptidesociety.org The choice between Boc and Fmoc chemistry depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org

| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |

| Nα-Protecting Group | Boc group, which is acid-labile. americanpeptidesociety.org | Fmoc group, which is base-labile. americanpeptidesociety.org |

| Deprotection Conditions | Moderate acid (e.g., 50% TFA in DCM). peptide.comchempep.com | Base (e.g., piperidine (B6355638) in DMF). americanpeptidesociety.orgiris-biotech.de |

| Side-Chain Protection | Typically benzyl-based groups, removed by strong acid (HF). peptide.com | Typically t-butyl-based groups, removed by moderate acid (TFA). iris-biotech.de |

| Final Cleavage | Strong, hazardous acid like HF or TFMSA. peptide.comnih.gov | Milder acid (TFA). iris-biotech.dealtabioscience.com |

| Orthogonality | Considered "quasi-orthogonal" as both Nα and side-chain groups are acid-labile, but require different acid strengths. biosynth.com | Considered truly orthogonal, as deprotection and cleavage conditions are distinct (base vs. acid). iris-biotech.dealtabioscience.com |

| Advantages | - Favorable for difficult, aggregation-prone sequences due to N-terminal protonation. peptide.comaltabioscience.com- Can be advantageous for synthesizing certain modified peptides like C-terminal thioesters. iris-biotech.debiosynth.com | - Milder overall conditions, avoiding the use of HF. altabioscience.com- Easier automation and monitoring of deprotection. nih.gov- Generally preferred for long and complex peptides. americanpeptidesociety.org- Wider availability of non-canonical amino acid derivatives. iris-biotech.de |

| Disadvantages | - Requires harsh and hazardous reagents (HF) for final cleavage. iris-biotech.dealtabioscience.com- Repetitive acid treatment can lead to gradual loss of side-chain protecting groups or peptide from the resin. chempep.comnih.gov | - Base-labile protecting groups can be problematic for base-sensitive peptides. biosynth.com- Aggregation can be more pronounced as the N-terminus is a free base after deprotection. |

While Fmoc chemistry has become more widespread due to its milder conditions, the Boc strategy remains a critical tool, particularly for sequences that are difficult to synthesize using the Fmoc approach. americanpeptidesociety.orgiris-biotech.dealtabioscience.com

Synthesis of Peptidomimetic and Non-Peptide Analogues

Boc-protected amino acids, including Boc-4-aminooxanilic acid, are valuable starting materials for the synthesis of peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov

For instance, Boc-protected amino acids can be incorporated into heterocyclic scaffolds, which serve as templates to mimic peptide turns or other secondary structures. mdpi.com In one example, a piperazine-2-carboxylic acid attached to a resin had its Boc group removed, and the resulting free amine was used in a Petasis reaction to build a diketopiperazine-based β-turn mimetic. mdpi.com The ability to use standard Boc-protected amino acids in subsequent steps highlights the modularity of this approach. mdpi.com Furthermore, Boc-amino acid nanoparticles have been developed for use in water-based SPPS, which could be extended to the synthesis of peptidomimetics. researchgate.net

Precursor in the Synthesis of Organic Scaffolds and Complex Small Molecules

Beyond peptides, Boc-protected building blocks are instrumental in the diversity-oriented synthesis (DOS) of complex small molecules and organic scaffolds. scispace.com The goal of DOS is to create structurally diverse and complex molecules, often inspired by natural products, to explore new areas of chemical space for biological screening. scispace.compharmenabletx.com

Automated synthesis platforms have been developed that utilize bifunctional building blocks, analogous to the iterative coupling in peptide synthesis, to construct a wide array of small molecules. nih.govnih.gov Boc-protected amines are a common feature in these building blocks, allowing for controlled, stepwise assembly. beilstein-journals.org The protection of amine functionalities with the Boc group is a standard and reliable transformation in organic synthesis, often achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The stability of the Boc group to many reaction conditions, followed by its straightforward removal, makes it an ideal protecting group in multi-step syntheses of complex targets. organic-chemistry.org For example, the synthesis of complex polycyclic natural product frameworks has been achieved through an iterative assembly of building blocks, a strategy that relies on robust protecting group chemistry like that provided by the Boc group. nih.govnih.gov

Utilization in Combinatorial Chemistry Libraries and High-Throughput Synthesis

The structural attributes of this compound, specifically the presence of a reactive carboxylic acid, a protected amine, and a rigid aromatic scaffold, make it a valuable building block for the generation of chemical libraries through combinatorial chemistry and high-throughput synthesis. These methodologies aim to rapidly synthesize a large number of diverse compounds for screening in drug discovery and materials science.

The Boc (tert-butoxycarbonyl) protecting group is crucial in this context. It renders the amino group unreactive during reactions involving the carboxylic acid moiety, and its facile removal under acidic conditions allows for subsequent diversification at the amino position. organic-chemistry.orgbeilstein-journals.org This orthogonal protection strategy is a cornerstone of modern combinatorial synthesis. organic-chemistry.org

A key application for a building block like this compound is in the synthesis of oxanilic acid amide libraries. Research has demonstrated the solid-phase synthesis of such libraries, where an oxalic acid derivative is anchored to a resin support. acs.orgresearchgate.net The resin-bound acid can then be reacted with a diverse set of amines to generate a library of N-substituted oxamic acids. acs.orgresearchgate.net In this scheme, this compound could be utilized in a solution-phase approach or adapted for solid-phase synthesis to introduce its specific structural motif into a library of compounds.

High-throughput synthesis relies on the use of robust and versatile building blocks that can be readily employed in automated or parallel synthesis platforms. researchgate.net Aromatic amino acids and their derivatives are frequently used to create libraries of compounds with defined three-dimensional structures, often referred to as foldamers. mdpi.comnih.govncl.res.in The rigid phenyl ring of this compound can serve as a scaffold to control the spatial orientation of appended functional groups, which is a critical factor in designing molecules that can interact with biological targets.

The generation of diverse chemical libraries often involves the use of various building blocks that can be systematically combined. The table below illustrates a conceptual library design incorporating a building block like this compound.

Table 1: Conceptual Design of a Combinatorial Library Utilizing a Boc-Aminooxanilic Acid Scaffold

| Scaffold | Building Block Set A (Amines for Amide Formation) | Building Block Set B (Acylating Agents after Boc Deprotection) | Potential Library Size |

|---|

The synthesis of such libraries can be performed using techniques like split-and-pool synthesis on a solid support, which allows for the efficient creation of a vast number of individual compounds. hbni.ac.in Each bead of the solid support carries a unique compound that can then be screened for biological activity. The identification of "hit" compounds from these screens can then lead to the development of new therapeutic agents or other functional molecules.

The strategic use of Boc-protected aromatic amino acids, including structures analogous to this compound, is therefore central to the rapid exploration of chemical space in modern drug discovery and chemical biology.

Derivatization and Synthesis of Analogues of Boc 4 Aminooxanilic Acid

Modification of the Oxanilic Acid Moiety

The oxanilic acid portion of Boc-4-aminooxanilic acid, characterized by its carboxylic acid and adjacent amide, is a prime target for derivatization to modulate properties such as solubility, stability, and intermolecular interactions. Standard carboxylic acid chemistry provides a robust toolkit for these modifications.

One of the most common derivatizations is the formation of esters. The carboxylic acid can be converted to a variety of alkyl or aryl esters through Fischer esterification, typically by reacting this compound with an alcohol in the presence of an acid catalyst. sydney.edu.au For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction with an alcohol. google.com The synthesis of methyl esters, for instance, can also be achieved using reagents like methyl iodide in the presence of a non-nucleophilic base. chemicalbook.com

Amide formation represents another critical modification. libretexts.org Reacting this compound with a primary or secondary amine, often activated by a coupling agent, yields the corresponding amide. uomustansiriyah.edu.iq This transformation is pivotal for building larger molecular architectures, such as in peptide synthesis or the creation of polymeric materials. highfine.com The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive intermediate, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂). sydney.edu.au This highly reactive acyl chloride can then readily react with a wide range of nucleophiles, including amines, to form amides under milder conditions. uomustansiriyah.edu.iq

The table below illustrates potential derivatives of the oxanilic acid moiety and the general synthetic methods.

| Derivative Type | R Group Example | General Synthetic Method |

| Ester | -CH₃ (Methyl) | Fischer Esterification (Methanol, H⁺ catalyst) |

| Ester | -CH₂CH₃ (Ethyl) | DCC/DMAP coupling with Ethanol |

| Amide | -NHCH₃ (Methylamide) | EDC coupling with Methylamine |

| Amide | -N(CH₃)₂ (Dimethylamide) | Conversion to acyl chloride (SOCl₂), then reaction with Dimethylamine |

Introduction of Diverse Substituents on the Aromatic Ring

The introduction of various substituents onto the aromatic ring of this compound is a powerful strategy to systematically alter its electronic properties, steric profile, and potential for new intermolecular interactions. The nature of the substituent and its position on the ring are governed by the principles of electrophilic aromatic substitution. lkouniv.ac.inmasterorganicchemistry.comsavemyexams.comlibretexts.org

The existing Boc-protected amino group is an ortho-, para-directing activator, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it. lkouniv.ac.in Conversely, the oxanilic acid moiety is a deactivating, meta-directing group. masterorganicchemistry.com The interplay between these two groups will dictate the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. lkouniv.ac.in

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂), which is a strong deactivating, meta-directing group. savemyexams.comlibretexts.org

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be accomplished using an acyl chloride with a Lewis acid catalyst. This reaction introduces a deactivating, meta-directing ketone. savemyexams.com

The following table summarizes the introduction of various substituents and their expected directing effects for subsequent reactions.

| Reaction | Reagents | Introduced Substituent | Directing Effect of Substituent |

| Bromination | Br₂, FeBr₃ | -Br | Ortho-, Para-directing (deactivating) |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Meta-directing (deactivating) |

| Acylation | CH₃COCl, AlCl₃ | -COCH₃ | Meta-directing (deactivating) |

Alterations to the Amine Protecting Group for Orthogonal Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.org However, for the synthesis of more complex molecules where multiple, distinct chemical transformations are required, an orthogonal protecting group strategy is often necessary. wikipedia.org This strategy involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and reaction of specific functional groups. organic-chemistry.orgwikipedia.org

For example, replacing the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group would allow for deprotection under basic conditions (e.g., piperidine (B6355638) in DMF), while the Boc group remains intact. organic-chemistry.org This is particularly useful in solid-phase peptide synthesis. libretexts.org Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis.

The choice of protecting group is critical for planning a multi-step synthesis. The table below outlines several common amine protecting groups and their standard deprotection conditions, which could be applied to 4-aminooxanilic acid.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

Synthesis of Chiral Analogues and Stereochemical Control

The introduction of chirality into the this compound scaffold can be achieved by modifying the molecule to contain one or more stereocenters. This is of particular importance in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

One approach to obtaining chiral analogues is through chiral resolution of a racemic mixture. wikipedia.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or carboxylic acid. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization, followed by removal of the resolving agent to yield the individual enantiomers. wikipedia.orgveranova.com Chiral chromatography is another powerful technique for separating enantiomers. mdpi.comsigmaaldrich.com

A more direct approach is asymmetric synthesis, which aims to create a specific enantiomer from the outset. This can be achieved through several methods:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material to introduce the desired stereochemistry.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to proceed stereoselectively. The auxiliary is then removed to reveal the chiral product.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

For instance, if a substituent were introduced to the carbon atom between the two carbonyl groups of the oxanilic acid moiety, this would create a chiral center. The stereoselective synthesis of such an analogue would require careful control over the reaction conditions and reagents to achieve high enantiomeric excess.

The following table summarizes strategies for obtaining chiral analogues.

| Strategy | Description | Example |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with (R)-1-phenylethylamine. |

| Asymmetric Synthesis | Stereoselective synthesis of a single enantiomer. | Use of a chiral catalyst for an alkylation reaction. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | HPLC with a cyclodextrin-based column. |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes and Catalytic Systems

The chemical industry's increasing emphasis on sustainability is driving the development of more environmentally friendly synthetic methods. For Boc-4-aminooxanilic acid, future research will likely prioritize the replacement of traditional, stoichiometric reagents with more sustainable catalytic alternatives.

Current amide bond formations often rely on coupling agents that generate significant chemical waste. A key area of future research will be the exploration of catalytic direct amidation, where the only byproduct is water. Boron-based catalysts, for example, have shown promise in this area, although their activity with substrates like anilines can be challenging and warrants further investigation. Another avenue involves the use of novel catalytic systems, such as ceric ammonium (B1175870) nitrate (B79036) under solvent-free microwave conditions, which offers a rapid and efficient method for amide synthesis with minimal waste.

Furthermore, the synthesis of the aniline (B41778) precursor to this compound is another area ripe for green innovation. Traditional methods for producing anilines can be harsh; however, recent developments in greener synthesis, such as using isatoic anhydride-8-amide, provide inexpensive, fast, and efficient routes at room temperature. Similarly, the use of benign and inexpensive catalysts like a magnesium sulphate-glacial acetic acid system for acetylation of anilines presents a greener alternative to toxic reagents like acetic anhydride (B1165640). The development of catalytic amidation is a key initiative for Green Chemistry, aiming to reduce the substantial waste generated by superstoichiometric methods.

Advanced Automation and Continuous Flow Synthesis Methodologies

The pharmaceutical industry is increasingly adopting continuous flow chemistry to improve the efficiency, safety, and scalability of active pharmaceutical ingredient (API) synthesis. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents.

Future research will likely focus on developing a fully automated, multi-step continuous flow synthesis of this compound and its derivatives. This would involve the integration of individual reaction steps, such as the amidation and Boc-protection, into a seamless process, eliminating the need for isolation and purification of intermediates. The modular nature of flow chemistry systems would also allow for the rapid optimization of reaction conditions and the facile synthesis of a library of related compounds for structure-activity relationship studies. The implementation of continuous flow processing has been shown to be a transformative enabling technology in chemistry, expanding synthetic capabilities and leading to more efficient and reproducible manufacturing of commercially relevant drug compounds.

Integration with Novel Protecting Group Strategies and Orthogonal Chemistry

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal with mild acid. However, the synthesis of more complex molecules containing the this compound scaffold will necessitate the use of orthogonal protecting group strategies. Orthogonal protecting groups can be selectively removed in the presence of others, allowing for the sequential modification of different functional groups within a molecule.

Future research will explore the integration of this compound into synthetic schemes employing a variety of protecting groups. For instance, in the context of solid-phase peptide synthesis, the Boc group could be used in conjunction with the base-labile Fmoc group, allowing for the selective deprotection and elaboration of different parts of a target molecule. The development of novel protecting groups that are orthogonal to the Boc group will also be a key area of investigation, providing chemists with a larger toolbox for the synthesis of complex, multifunctional molecules. The compatibility between different protecting groups is crucial for the success of a synthesis, as it allows for the selective removal of one type of group in the presence of others.

Expanding Applications in Material Science and Supramolecular Chemistry

The unique structural features of this compound, combining an aromatic ring, an amide linkage, and a carboxylic acid, make it an attractive building block for the construction of novel materials and supramolecular assemblies. N-protected amino acids have been shown to form well-defined supramolecular structures, such as helices, through hydrogen bonding.

Future research is expected to investigate the self-assembly properties of this compound and its derivatives. By modifying the structure of the molecule, it may be possible to control the formation of higher-order structures with specific properties. For example, the incorporation of this compound into peptides could influence their conformation and self-assembly into nanomaterials. The aromatic ring of the molecule could participate in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds, leading to the formation of gels, liquid crystals, or other ordered materials. The study of peptide-based supramolecular systems is a growing field that aims to mimic the complex functions of biological systems.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new applications. The collaboration between experimental and theoretical chemists has become increasingly important for elucidating complex reaction pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Boc-4-aminooxanilic acid to ensure reproducibility?

- Methodological Answer : Follow stepwise protocols for Boc-protected amino acid synthesis, emphasizing temperature control and reaction stoichiometry. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For reproducibility, document deviations (e.g., solvent purity, catalyst batch variations) and validate purity via H/C NMR and mass spectrometry .

- Key Data : Include yield percentages under varying conditions (e.g., 60–85% yield with DCC/DMAP coupling) and spectral reference tables in supplementary materials .

Q. What purification strategies are recommended for this compound to minimize byproducts?

- Methodological Answer : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) for intermediate purification. Recrystallization from ethanol/water mixtures improves final purity. Compare retention factors () against known standards to confirm homogeneity .

- Validation : Include melting point ranges (e.g., 145–148°C) and HPLC retention times in experimental logs .

Q. How should researchers characterize the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels. Analyze degradation via NMR and LC-MS at weekly intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer : Perform DFT (density functional theory) calculations to model molecular conformations and compare with experimental data. Use meta-analysis frameworks (e.g., Q-profile method) to quantify variance between techniques and identify systematic errors .

- Case Study : Reference discrepancies in coupling constants (-values) between solution-state NMR and solid-state structures .

Q. What computational approaches are suitable for predicting the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to study steric and electronic interactions with common coupling agents like HATU or EDCI. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How can researchers design experiments to investigate the compound’s role as a chiral building block in asymmetric synthesis?

- Methodological Answer : Use enantiomeric excess (ee) analysis via chiral HPLC or polarimetry. Compare outcomes with unprotected analogs to isolate the Boc group’s stereochemical influence. Include controls for racemization during deprotection steps .

Q. What statistical methods are appropriate for analyzing variability in bioactivity assays involving this compound derivatives?

- Methodological Answer : Apply ANOVA or mixed-effects models to account for batch-to-batch variability and instrument calibration differences. Report confidence intervals (95%) for IC values and use sensitivity analyses to identify outlier data .

Methodological Best Practices

- Literature Review : Prioritize PubMed, Web of Science, and Cochrane Library for systematic searches, avoiding Google Scholar due to reproducibility limitations .

- Data Presentation : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials with standardized metadata .

- Error Reporting : Quantify uncertainties in experimental measurements (e.g., ±0.5°C for melting points) and discuss their impact on conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.